2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide
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Overview
Description
2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol . It is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide typically involves the reaction of cyclopropyl ketone with dimethylamine and a sulfonamide derivative under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to altered biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-2-hydroxyethane-1-sulfonamide: Lacks the dimethylamine group, leading to different reactivity and applications.
N,N-Dimethylethane-1-sulfonamide: Does not have the cyclopropyl and hydroxyl groups, resulting in distinct chemical properties.
Uniqueness
2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide is unique due to its combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts .
Properties
IUPAC Name |
2-cyclopropyl-2-hydroxy-N,N-dimethylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6-7,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMOMTWCDYBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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